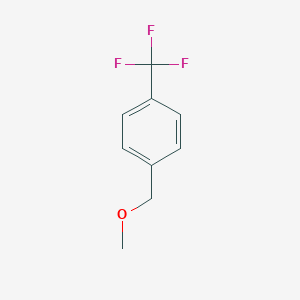

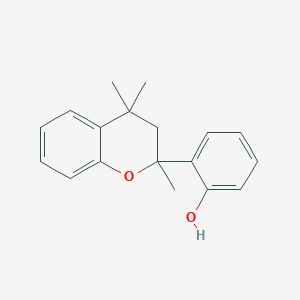

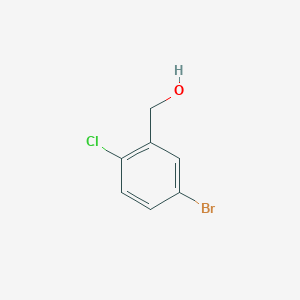

![molecular formula C8H10N4 B125771 (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine CAS No. 499770-77-3](/img/structure/B125771.png)

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

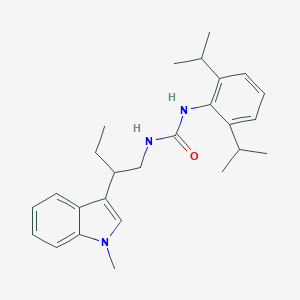

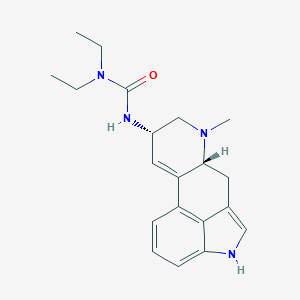

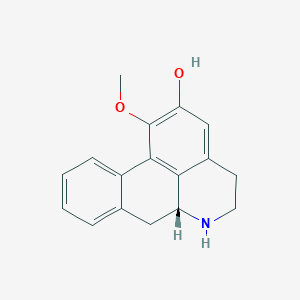

The compound "(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine" is a derivative of benzotriazole, which is a heterocyclic compound consisting of a benzene ring fused to a triazole ring. Benzotriazole derivatives have been explored for various biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzotriazole derivatives typically involves the reaction of benzotriazole with different substituents. For instance, the synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives was achieved by refluxing benzotriazole with various substituted aldehydes and ammonium chloride in ethanol . Similarly, the synthesis of 2-[(1H-benzo[d]triazol-5-ylamino)methyl]-4,6-dichlorophenol involved the condensation of 5-amine-1H-benzo[d]triazol with 3,5-dichloro-2-hydroxybenzaldehyde, followed by reduction .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is characterized using spectroscopic methods such as IR and NMR. For example, the structures of the synthesized 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives were confirmed by IR and ^1H NMR spectral data . The molecular structure, vibrational frequencies, and electronic absorption of benzotriazole derivatives can also be investigated using quantum chemical calculations, as demonstrated in the study of a related molecule .

Chemical Reactions Analysis

Benzotriazole derivatives can participate in various chemical reactions, including 1,3-dipolar cycloaddition, as seen in the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine . These reactions are often used to introduce new functional groups or to modify the molecular structure for desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives, such as solubility, metabolic stability, and permeability, are crucial for their potential as drug candidates. For example, the aryloxyethyl derivative of 1-(1-benzoylpiperidin-4-yl)methanamine showed high solubility, metabolic stability, and Caco-2 penetration, which are favorable drug-like properties . Additionally, the evaluation of safety profiles, including selectivity panels and inhibition of cytochrome P450 isoenzymes, is essential for the development of these compounds as pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds and Biological Significance

Triazole derivatives, including compounds similar to "(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine," are noted for their broad spectrum of biological activities. These compounds are synthesized and evaluated for their potential in treating diseases and conditions due to their antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties. Their versatility is attributed to the triazole core, which allows for structural variations yielding significant pharmacological activities. The triazoles' relevance in drug discovery is underscored by their incorporation into new drugs addressing a range of diseases, including neglected diseases and those caused by drug-resistant bacteria (Ferreira et al., 2013).

Triazine Scaffold and Pharmacological Activity

Triazines, closely related to triazoles, exhibit a wide spectrum of biological activities. Their structural versatility enables the synthesis of derivatives with antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. The pharmacological significance of triazines, including their role in the development of future drugs, highlights the importance of these heterocyclic compounds in medicinal chemistry and drug design (Verma et al., 2019).

Synthesis and Antitumor Activities

The synthesis of 1,2,3-triazines and their derivatives, including benzo- and heterofused variants, is a significant area of research. These compounds demonstrate a broad range of activities, notably antitumor properties, making them valuable in the development of new anticancer drugs. The simple synthesis and efficacy of these molecules underscore their potential as scaffolds for antitumor compound development (Cascioferro et al., 2017).

Environmental and Eco-friendly Synthesis

Recent advances in the eco-friendly synthesis of 1,2,3-triazoles, including copper-catalyzed azide-alkyne cycloadditions (CuAAC), focus on sustainable and efficient methodologies. These advancements not only contribute to greener chemical processes but also offer practical benefits such as shorter reaction times, higher yields, and easier work-up, facilitating the industrial synthesis of drugs and other applications (De Souza et al., 2019).

Zukünftige Richtungen

The future directions for the research on “(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine” and similar compounds could involve further exploration of their potential biological activities, such as their anticancer and antioxidant activities . Additionally, further studies could investigate their inhibitory potential against other enzymes .

Eigenschaften

IUPAC Name |

(1-methylbenzotriazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFIBLSSLODPBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CN)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383662 |

Source

|

| Record name | 1-(1-Methyl-1H-benzotriazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine | |

CAS RN |

499770-77-3 |

Source

|

| Record name | 1-(1-Methyl-1H-benzotriazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)

![4H-Benzo[def]carbazole](/img/structure/B125713.png)

![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)